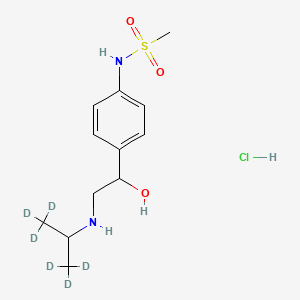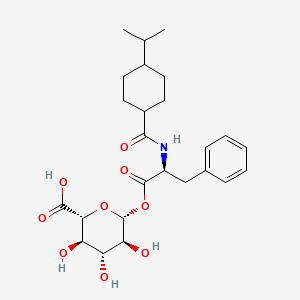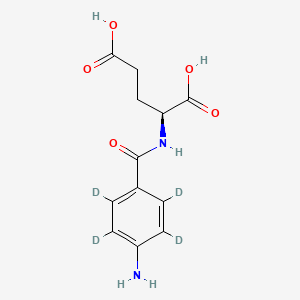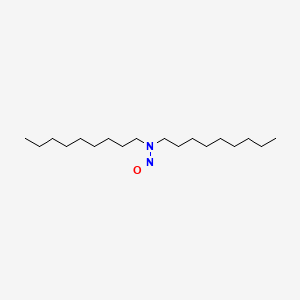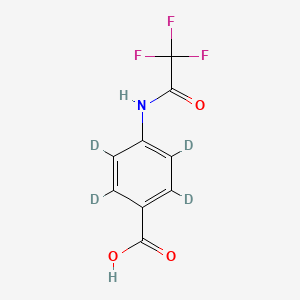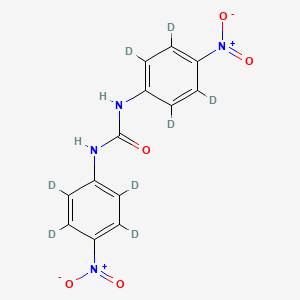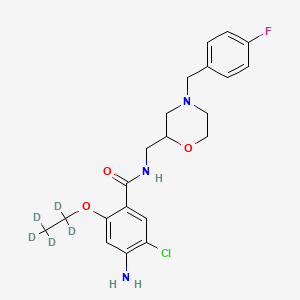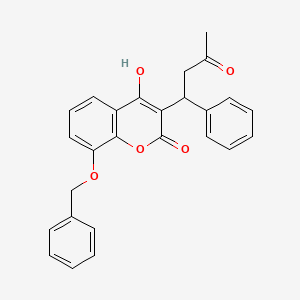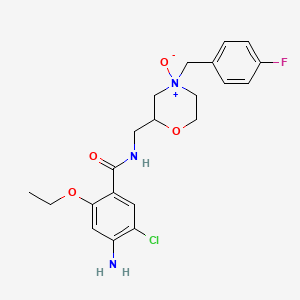![molecular formula C18H20FNO2 B565570 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer CAS No. 1285866-07-0](/img/new.no-structure.jpg)
6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (Mixture of Diastereomer) is a synthetic organic compound It is characterized by the presence of a fluorine atom, a benzylamino group, and a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 typically involves multiple steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the benzopyran ring.
Deuteration: The incorporation of deuterium (d2) is achieved through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzopyran ring or the benzylamino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, or halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with amino acid residues in proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzopyran ring system can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3,4-dihydro-α-[[(methyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with a methylamino group instead of a benzylamino group.
6-Fluoro-3,4-dihydro-α-[[(ethyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with an ethylamino group instead of a benzylamino group.
6-Fluoro-3,4-dihydro-α-[[(propyl)amino]methyl]-2H-1-benzopyran-2-methanol: Similar structure but with a propylamino group instead of a benzylamino group.
Uniqueness
The uniqueness of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 lies in its combination of a fluorine atom, a benzylamino group, and a benzopyran ring system
Propriétés
Numéro CAS |
1285866-07-0 |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
303.374 |
Nom IUPAC |
2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2 |
Clé InChI |
UWHPUMRASBVSQY-XUWBISKJSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |
Synonymes |
6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


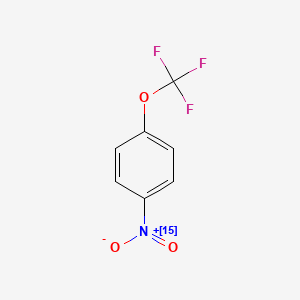
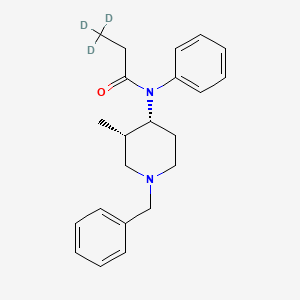
![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)
